Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester

Description

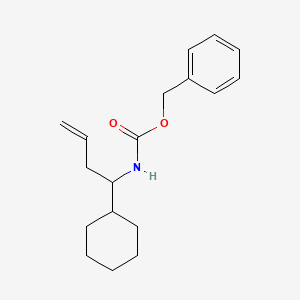

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester (C₁₄H₁₉NO₃; MW 249.30) is a carbamate derivative characterized by a cyclohexyl-butene side chain and a benzyl (phenylmethyl) ester group. Its structure combines a carbamate backbone with a bicyclic substituent, distinguishing it from simpler alkyl or aryl carbamates.

Properties

CAS No. |

646480-73-1 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

benzyl N-(1-cyclohexylbut-3-enyl)carbamate |

InChI |

InChI=1S/C18H25NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-17H,1,4,7-9,12-14H2,(H,19,20) |

InChI Key |

VNCUGQFZNJAGKL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester typically involves the reaction of 1-cyclohexyl-3-butenylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties

Compounds within the carbamate class, including carbamic acid derivatives, have been studied for their anticonvulsant activities. Research indicates that these compounds can be effective in treating central nervous system disorders such as anxiety, depression, and epilepsy. For instance, carbamate compounds have been shown to inhibit certain enzymes involved in neurotransmitter breakdown, thereby enhancing synaptic transmission and providing therapeutic effects for conditions like migraines and bipolar disorder .

Inhibition of Monoacylglycerol Lipase

Another significant application is the inhibition of monoacylglycerol lipase (MGL), an enzyme implicated in various neurodegenerative diseases. The compound URB602, a related carbamate derivative, has demonstrated effectiveness in inhibiting MGL activity in vitro. This inhibition may lead to increased levels of endocannabinoids, which have neuroprotective effects .

Agricultural Applications

Pesticide Development

Carbamic acid derivatives are also explored for their potential as pesticides. The structure of these compounds allows them to interact with biological systems of pests effectively. For example, studies have shown that certain carbamate esters can serve as effective insecticides by disrupting the normal functioning of pest nervous systems .

Synthetic Methodologies

Synthesis Techniques

The synthesis of carbamic acid derivatives often involves the reaction of isocyanates with alcohols or amines. Recent advancements have introduced more efficient methods utilizing carbon dioxide as a carbon source in the presence of catalysts like cerium oxide and cyanopyridine. This sustainable approach not only reduces waste but also enhances the yield of desired products .

Data Tables

| Application | Condition Treated | Mechanism of Action |

|---|---|---|

| Anticonvulsant | Epilepsy | Enzyme inhibition |

| Neuroprotective | Neurodegenerative diseases | Endocannabinoid elevation |

| Insecticide | Pest control | Nervous system disruption |

Case Studies

Case Study 1: Anticonvulsant Activity

A study published in Chemical Reviews highlighted the anticonvulsant effects of a specific carbamate derivative on animal models. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting a promising avenue for developing new epilepsy treatments .

Case Study 2: Agricultural Efficacy

Research conducted by the IR-4 Project demonstrated the effectiveness of carbamate-based pesticides in controlling specific agricultural pests. Field trials showed a substantial reduction in pest populations without significant harm to beneficial insects, highlighting their potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active amine, which then interacts with the target. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| (1R,2R)-2-Hydroxycyclohexyl carbamate benzyl ester | Cyclohexyl with hydroxyl group | C₁₄H₁₉NO₃ | 249.30 | Hydroxyl vs. butenyl group on cyclohexane |

| Cis benzyl (3-hydroxycyclohexyl)carbamate | 3-Hydroxycyclohexyl | C₁₄H₁₉NO₃ | 249.31 | Hydroxy position and stereochemistry |

| Methylphenyl-carbamic esters (e.g., physostigmine analogues) | Methylphenyl groups | Varies | ~200–300 | Simpler aryl/alkyl vs. cyclohexyl-butenyl |

| Natural carbamates (e.g., from Lepidium meyenii) | Benzylamine or hydroxybenzyl groups | C₇H₇NO₂–C₁₄H₁₉NO₃ | 137–249 | Lack complex cycloalkane substituents |

Analysis

- Cyclohexyl vs.

- Butenyl Group : The 3-butenyl substituent introduces a reactive double bond, which may increase susceptibility to oxidation or Michael addition reactions, unlike saturated cyclohexyl or hydroxycyclohexyl derivatives .

Pharmacological Activity

Table 2: Activity Comparison

| Compound Class | Miotic Activity | Intestinal Peristalsis Stimulation | Antagonism to Curare | Toxicity Profile |

|---|---|---|---|---|

| Benzyl carbamates (e.g., target compound) | Moderate | High (similar to physostigmine) | Absent | Cholinergic crisis at high doses |

| Methylphenyl-carbamic esters | Weak to strong | High | Variable | Similar to physostigmine |

| Diethylcarbamic esters | Inactive | Inactive | N/A | Low |

Key Findings

- The phenylmethyl ester group in the target compound is associated with strong intestinal peristalsis stimulation, mirroring the activity of methylphenyl-carbamates like physostigmine analogues .

- Unlike methylphenyl-carbamates, the cyclohexyl-butenyl side chain may reduce miotic activity due to steric hindrance at muscarinic receptors .

- Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit higher activity than tertiary bases, suggesting that ionization state impacts efficacy .

Analysis

- The target compound’s synthesis likely requires regioselective control to position the butenyl group, contrasting with hydroxycyclohexyl derivatives produced via asymmetric reductions .

- Dialkylcarbamates (e.g., diethyl) are more stable than monoalkyl/aryl variants, but the phenylmethyl ester in the target compound balances stability and reactivity .

Biological Activity

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester, also known by its chemical structure and various identifiers, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is classified under carbamates, which are esters of carbamic acid. Its structural formula can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.29 g/mol

Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of carbamic acid esters is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

- Enzyme Inhibition : Carbamate compounds often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

- Antimicrobial Properties : Certain carbamate derivatives have demonstrated antimicrobial activity against various pathogens. This property is particularly significant in the context of drug-resistant bacterial strains.

Case Studies

-

Inhibition of Acetylcholinesterase :

- A study demonstrated that carbamic acid derivatives effectively inhibit AChE activity in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM. This suggests potential applications in treating conditions such as Alzheimer's disease where cholinergic signaling is impaired .

-

Antimicrobial Activity :

- Research conducted on the antimicrobial properties of carbamate esters revealed that compounds similar to phenylmethyl carbamate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .

- Metabolic Studies :

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, a comparison table is provided below:

| Compound Name | AChE Inhibition | Antimicrobial Activity | Toxicological Profile |

|---|---|---|---|

| Carbamic acid, (1-cyclohexyl-3-butenyl)-phenylmethyl ester | Moderate | Significant | Low |

| Carbamate A (e.g., Phenyl N-methyl carbamate) | High | Moderate | Moderate |

| Carbamate B (e.g., Ethyl carbamate) | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.